molecular formula C5H9ClN2 B044792 (R)-Pyrrolidine-2-carbonitrile hydrochloride CAS No. 675602-84-3

(R)-Pyrrolidine-2-carbonitrile hydrochloride

Cat. No. B044792
M. Wt: 132.59 g/mol
InChI Key: QSJTUXCBPTVKQZ-NUBCRITNSA-N
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Description

Synthesis Analysis

The synthesis of (R)-Pyrrolidine-2-carbonitrile derivatives involves multiple steps starting from basic building blocks such as L-proline. The process typically includes N-chloroacetion, carboxyl amination, and carboxamide dehydration to yield the target compound (Ma Yu-zhuo, 2010). An alternative synthesis approach involves reacting L-proline with chloroacetyl chloride followed by conversion to the carbonitrile via an amide intermediate, showcasing its utility in preparing dipeptidyl peptidase IV inhibitors (Santosh K. Singh et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2-carbonitrile derivatives can be characterized by techniques such as X-ray crystallography, providing insights into their geometric configuration and molecular interactions. The crystal structure determination of related pyridine and pyrrolidine derivatives reveals important structural features, including the orientation of functional groups and molecular conformation which are crucial for understanding their chemical reactivity and properties (Marina Tranfić et al., 2011).

Chemical Reactions and Properties

(R)-Pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including cyclocondensation with alpha-aminonitriles and enones to form pyrrole and pyrrolizidine derivatives. These reactions are pivotal for synthesizing a wide range of bioactive compounds. The reactivity under different conditions illustrates the compound's versatility as a building block in organic synthesis (I. Bergner et al., 2009).

Scientific Research Applications

  • Pharmaceutical Industry

    • L-lysine hydrochloride, another hydrochloride compound, has been used in the pharmaceutical industry . A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method has been developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension . This method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
  • Organic Chemistry

    • Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This includes their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Pharmaceutical Industry

    • L-lysine hydrochloride, another hydrochloride compound, has been used in the pharmaceutical industry . A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method has been developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension . This method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
  • Organic Chemistry

    • Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This includes their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Future Directions

The future directions for “®-Pyrrolidine-2-carbonitrile hydrochloride” would depend on its specific applications. For instance, if it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

(2R)-pyrrolidine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJTUXCBPTVKQZ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375204
Record name (R)-Pyrrolidine-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Pyrrolidine-2-carbonitrile hydrochloride

CAS RN

675602-84-3
Record name (R)-Pyrrolidine-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-84-3
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